Kaempferol 3,7,4'-trimethyl ether
Overview
Description
Kaempferol 3,7,4’-trimethyl ether is a flavonol aglycone isolated from the leaves of Siparuna gigantotepala. It is known for its antioxidant activity and is a derivative of kaempferol, a well-studied flavonoid found in various plants . The compound has a molecular formula of C18H16O6 and a molecular weight of 328.32 g/mol .
Mechanism of Action
Target of Action
Kaempferol 3,7,4’-trimethyl ether is a flavonol aglycone isolated from the leaves of Siparuna gigantotepala . It has been found to have antioxidant activity Kaempferol, a related compound, has been shown to interact with estrogen receptors , suggesting that kaempferol 3,7,4’-trimethyl ether may have similar targets.
Mode of Action
Its antioxidant activity suggests that it may interact with its targets to neutralize free radicals, thereby preventing oxidative damage to cells .
Biochemical Pathways
Related compounds like kaempferol have been shown to inhibit interleukin (il) 1β, il-6, and tnfα production, and decrease the levels of monocyte chemotactic protein-1 (mcp-1), intercellular cell adhesion molecule-1 (icam-1), and cyclooxygenase-2 (cox-2) . These effects suggest that Kaempferol 3,7,4’-trimethyl ether may influence similar pathways.
Pharmacokinetics
Related compounds like kaempferol are known to be metabolized in the liver , suggesting that Kaempferol 3,7,4’-trimethyl ether may have similar pharmacokinetic properties.
Result of Action
Its antioxidant activity suggests that it may help prevent oxidative damage to cells .
Action Environment
It is known that the compound is a solid at room temperature and can decompose at high temperatures .
Biochemical Analysis
Cellular Effects
Kaempferol 3,7,4’-trimethyl ether has been shown to have anti-cancer properties . It alters many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Kaempferol 3,7,4’-trimethyl ether is typically synthesized through the methylation of kaempferol. The process involves the reaction of kaempferol with methanol in the presence of a catalyst, often under heated conditions . The reaction can be represented as follows:
Kaempferol+3CH3OH→Kaempferol 3,7,4’-trimethyl ether+3H2O
Industrial Production Methods
Industrial production of kaempferol 3,7,4’-trimethyl ether follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Kaempferol 3,7,4’-trimethyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted flavonols .
Scientific Research Applications
Kaempferol 3,7,4’-trimethyl ether has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Kaempferol: The parent compound, known for its wide range of biological activities.
Quercetin: Another flavonol with similar antioxidant properties.
Myricetin: A flavonoid with additional hydroxyl groups, enhancing its antioxidant capacity.
Uniqueness
Kaempferol 3,7,4’-trimethyl ether is unique due to its specific methylation pattern, which enhances its stability and bioavailability compared to its parent compound, kaempferol . This makes it particularly useful in applications requiring prolonged antioxidant activity.
Properties
IUPAC Name |
5-hydroxy-3,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)17-18(23-3)16(20)15-13(19)8-12(22-2)9-14(15)24-17/h4-9,19H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQWAMGRHJQANC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165752 | |
Record name | Kaempferol trimethylether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30165752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15486-34-7 | |
Record name | 5-Hydroxy-3,7,4′-trimethoxyflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15486-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kaempferol trimethylether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015486347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kaempferol trimethylether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30165752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-3,7-dimethoxy-2-(4-methoxyphenyl)-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.907 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the sources of Kaempferol 3,7,4'-trimethyl ether?
A1: this compound has been identified in various plant species. Some notable examples include:
- Siparuna gigantotepala: This plant, found in [], yielded this compound alongside other flavonoids during phytochemical investigations.
- Ballota saxatilis subsp. saxatilis: This subspecies contains this compound as one of its flavone aglycones. []
- Terminalia catappa L.: This plant, commonly known as the Indian almond, has been found to contain this compound in its leaves. []
Q2: What methods are used to identify and quantify this compound in plant extracts?
A2: Researchers utilize a combination of techniques to characterize and quantify this compound:
- Chromatographic Separation: High-performance liquid chromatography (HPLC) is frequently employed to separate this compound from other compounds in plant extracts. [, ]
- Spectroscopic Identification: The identity of this compound is confirmed through spectroscopic analyses, including:
- Comparison with Standards: The identity of this compound is further confirmed by comparing its chromatographic and spectroscopic data with known standards. []
Q3: Are there any studies investigating the potential anti-inflammatory properties of compounds structurally similar to this compound?
A4: Yes, studies on Boesenbergia longiflora, a plant rich in flavonoids and diarylheptanoids, have shown promising anti-inflammatory properties. [] While this compound itself was not the most potent compound in this context, it exhibited moderate inhibitory activity against nitric oxide (NO) release in lipopolysaccharide-stimulated RAW 264.7 macrophage cells. [] This finding suggests that further exploration of this compound and its structural analogs in the context of inflammation is warranted.
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